Efflux Pump Inhibitory Activity: A Unique Chemotype Among 6-Alkoxypyridine-3-Boronic Acids
The 6-(aryl)alkoxypyridine-3-boronic acid scaffold, which includes the 6-cyclopentyloxy derivative, has been identified as a novel chemotype with efflux pump inhibitory (EPI) activity against the NorA pump in Staphylococcus aureus [1]. This provides a key biological differentiation from simple 2-fluoropyridine-3-boronic acids or other regioisomers, which have not been reported with this specific mechanism of action. While the parent compound (6-benzyloxypyridine-3-boronic acid) showed initial activity, SAR studies on a series of 6-substituted analogs demonstrated that modifications to the alkoxy group modulate EPI potency [1].
| Evidence Dimension | Potentiation of ciprofloxacin activity against S. aureus 1199B (NorA-overexpressing) |
|---|---|
| Target Compound Data | Not explicitly reported for the 6-cyclopentyloxy derivative in this specific study [1]. |
| Comparator Or Baseline | 6-(3-Phenylpropoxy)pyridine-3-boronic acid (3i) and 6-(4-phenylbutoxy)pyridine-3-boronic acid (3j) [1]. |
| Quantified Difference | Both comparators potentiated ciprofloxacin activity by a 4-fold increase compared to the parent compound I (6-benzyloxypyridine-3-boronic acid) [1]. |
| Conditions | MIC determination for ciprofloxacin in the presence of 0.5-8 μg/mL of test compound against the NorA-overexpressing S. aureus 1199B strain [1]. |
Why This Matters
This class-level evidence positions 6-(cyclopentyloxy)-2-fluoropyridine-3-boronic acid as a relevant candidate for exploring a validated, non-traditional antibacterial mechanism (EPI), offering a procurement pathway distinct from analogs lacking this biological annotation.
- [1] Fontaine, F., et al. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: Study of 6-substituted pyridine-3-boronic acid derivatives. European Journal of Medicinal Chemistry, 2015, 95, 185-198. View Source
